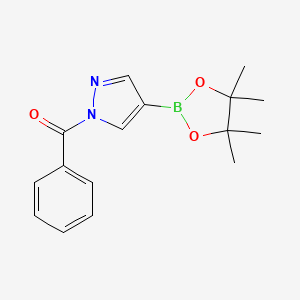

phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone

描述

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone is a boronate-containing heterocyclic compound featuring a pyrazole core substituted with a phenyl methanone group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This compound is structurally significant due to its dual functionality: the pyrazole ring provides a rigid scaffold for molecular interactions, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science . Its synthesis typically involves condensation of substituted benzoyl chlorides with pyrazole derivatives under basic conditions, followed by boronate ester incorporation via palladium-catalyzed coupling or direct substitution .

属性

IUPAC Name |

phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)13-10-18-19(11-13)14(20)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUXCAJWZCHLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological properties based on recent studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₉H₂₁BO₃

- Molecular Weight : 314.18 g/mol

- CAS Number : 12158596

The presence of the boron-containing dioxaborolane moiety is crucial for its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including Suzuki coupling and potential interactions with biological targets.

Synthesis

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone can be synthesized through a multi-step process involving the reaction of phenylboronic acid derivatives with pyrazole-based compounds. The synthesis typically involves:

- Formation of the Dioxaborolane : The initial step involves the preparation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Coupling Reaction : This intermediate is then coupled with a phenyl group using palladium-catalyzed reactions.

- Final Product Isolation : The final product is purified using standard organic synthesis techniques.

Anticancer Properties

Recent studies have indicated that phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 15.0 | Inhibition of angiogenesis |

The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of key survival signaling pathways such as PI3K/Akt.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The biological activity of phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone is attributed to several mechanisms:

- Boron Chemistry : The dioxaborolane moiety enhances interactions with biological nucleophiles such as thiols and amines.

- Pyrazole Interaction : The pyrazole ring may interact with specific receptors or enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to cell death.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone.

Key Findings:

- Tumor Volume Reduction : Average tumor volume decreased by 65% after treatment with 20 mg/kg/day.

- Survival Rates : Increased survival rates were observed in treated groups compared to controls.

科学研究应用

Organic Synthesis

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone is extensively used as a building block in organic synthesis. Its boronic ester group allows for:

- Formation of Carbon-Carbon Bonds : Essential for creating complex organic molecules.

- Versatility in Coupling Reactions : Particularly in the Suzuki-Miyaura coupling process.

Medicinal Chemistry

This compound shows promise in the development of new pharmaceuticals:

- Anticancer Activity : Research indicates that boron-containing compounds can inhibit cell proliferation in cancer cell lines by disrupting microtubule formation and inducing apoptosis.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, leading to further investigations into its mechanism of action.

Materials Science

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone is also utilized in the production of advanced materials:

- Polymer Chemistry : It serves as a precursor for synthesizing high-performance polymers with tailored properties.

Research has highlighted the compound's role in:

- Drug Design : Investigating its potential as a scaffold for developing novel anticancer agents.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in the heterocycle core, substituents on the pyrazole, or the boronate ester’s position. Selected examples include:

Substituent Effects on Reactivity and Bioactivity

- Boronate Position: The target compound’s boronate is directly attached to the pyrazole, enabling site-specific coupling. In contrast, PN-6526 (phenyl(2-boronophenyl)methanone) places the boronate on a benzene ring, reducing steric hindrance during cross-coupling .

- Electron-Withdrawing Groups : The trifluoromethyl group in enhances oxidative stability and bioavailability compared to the parent boronate.

Physical and Chemical Properties

Key Research Findings

- Synthetic Utility : The boronate ester in the target compound facilitates late-stage diversification. For example, Pd-catalyzed coupling with aryl halides (e.g., in ) yields biaryl structures critical for kinase inhibitors .

- Stability : Pinacol boronate esters (as in the target) exhibit superior hydrolytic stability compared to boronic acids, enhancing shelf life .

- Limitations : Low yields (e.g., 24% in ) and purification challenges (PTLC required) are common in similar syntheses.

常见问题

Q. What are the optimal reaction conditions for synthesizing phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanone?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions. A validated approach includes:

- Suzuki-Miyaura Coupling: Reacting boronic ester intermediates with halogenated pyrazole precursors under Pd(PPh₃)₄ catalysis. Optimal conditions involve anhydrous solvents (e.g., THF, dioxane), temperatures of 80–100°C, and a base like K₂CO₃ or NaOAc .

- Stepwise Condensation: For example, refluxing intermediates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid) with hydrazine derivatives in ethanol or methanol under acidic conditions (e.g., HCl), followed by purification via recrystallization (methanol/ethanol) .

- Yield Optimization: Adjusting catalyst loading (0.5–5 mol%), solvent polarity, and reaction time (12–48 hours) improves yields. For instance, continuous flow reactors in industrial settings enhance reproducibility .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~200 ppm). For example, the methanone carbonyl appears at δ 200.7 in ¹³C NMR .

- HRMS: Confirm molecular weight (e.g., C₂₄H₂₁N₃O₃: [M+H]⁺ calcd 397.0223, found 397.0224) .

- IR: Detect C=O stretches (~1690 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- X-ray Crystallography: Single-crystal diffraction (monoclinic P21/c, a = 6.0686 Å, b = 18.6887 Å) resolves bond angles and confirms stereochemistry. Purification via slow evaporation in DMF/EtOH (1:1) yields diffraction-quality crystals .

Advanced Questions

Q. How can low yields in cross-coupling reactions involving this compound be addressed?

Methodological Answer: Common issues and solutions include:

- Catalyst Deactivation: Use rigorous anhydrous conditions (molecular sieves) and degassed solvents to prevent Pd oxidation. Alternative catalysts (e.g., PdCl₂(dppf)) improve stability .

- Steric Hindrance: Modify substituents on the pyrazole or arylboronic ester to reduce steric bulk. For example, electron-withdrawing groups (e.g., -NO₂) enhance reactivity in Suzuki couplings .

- Byproduct Formation: Monitor reaction progress via TLC/GC-MS. Quench side reactions by adding scavengers (e.g., thiourea for Pd black) or optimizing stoichiometry (1:1.2 boronic ester:halide ratio) .

Q. What strategies are employed to resolve contradictions in reported biological activities?

Methodological Answer:

- Dose-Response Studies: Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to differentiate true activity from assay noise. For example, pyrazolone derivatives show antibacterial activity at MIC 12.5–25 µg/mL .

- Structural Analog Comparison: Test derivatives (e.g., replacing the phenyl group with thiophene) to isolate pharmacophores. Compounds with -CF₃ substituents exhibit enhanced antifungal activity .

- Target Validation: Use knockout models (e.g., CRISPR-Cas9) or competitive binding assays to confirm target engagement. For instance, triazole-containing analogs inhibit kinase targets (e.g., EGFR) with Kd < 50 nM .

Q. How can computational methods predict the compound’s reactivity and optimize synthetic routes?

Methodological Answer:

- DFT Calculations: Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cross-coupling reactions. For example, boronic ester C-B bond lengths (~1.57 Å) correlate with Suzuki reaction efficiency .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates in condensation steps .

- QSAR Models: Train models using PubChem data (e.g., topological polar surface area ~32.7 Ų) to predict solubility and bioavailability. Substituents like -OCH₃ improve logP (XLogP3 ~3.3) .

Q. How are crystal packing interactions analyzed to inform solid-state stability?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) using CrystalExplorer. For example, carbonyl oxygen forms H-bonds (2.8–3.2 Å) with adjacent pyrazole NH groups .

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td ~200°C) to assess thermal stability. Hydrate forms show weight loss steps at 100–150°C .

Q. What methodologies are used to evaluate biological activity in cellular models?

Methodological Answer:

- Antimicrobial Assays: Use serial dilution (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compound 22 (4-chlorophenyl derivative) shows MIC 6.25 µg/mL .

- Anticancer Screening: MTT assays on Dalton’s lymphoma ascites (DLA) cells. Pyrazol-1-yl methanones induce apoptosis (IC₅₀ ~10 µM) via caspase-3 activation .

- Enzyme Inhibition: Fluorescence polarization assays measure kinase inhibition (e.g., IC₅₀ for EGFR: 15 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。